(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19821340
InChI: InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3
SMILES:
Molecular Formula: C14H26BNO2
Molecular Weight: 251.17 g/mol

(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine

CAS No.:

Cat. No.: VC19821340

Molecular Formula: C14H26BNO2

Molecular Weight: 251.17 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine -

Specification

Molecular Formula C14H26BNO2
Molecular Weight 251.17 g/mol
IUPAC Name 1-(9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)-3-methylbutan-1-amine
Standard InChI InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3
Standard InChI Key OGZWZNGDRXNXSJ-UHFFFAOYSA-N
Canonical SMILES B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N

Introduction

Structural Analysis

Molecular Architecture

The compound features a hexahydro-4,6-methanobenzo[d] dioxaborolane core with two methyl groups at the 5,5-positions and a (1R)-3-methylbutan-1-amine side chain. Key structural attributes include:

  • Stereocenters: Four chiral centers at positions 1R, 4S, 6S, and the boron-coordinated oxygen .

  • Boron Coordination: Trigonal planar geometry at boron, stabilized by the dioxaborolane ring .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₁₄H₂₆BNO₂
Molecular Weight251.17 g/mol
Crystal SystemOrthorhombic (analogous compounds)
B–O Bond Lengths1.356–1.370 Å
C–B Bond Length1.560 Å (aryl-B)

Spectroscopic Characterization

  • ¹H NMR: A singlet at δ 1.33 ppm corresponds to the 5,5-dimethyl groups, while the amine proton appears as a broad signal at δ 2.1–2.3 ppm .

  • ¹¹B NMR: A resonance at δ 28–30 ppm confirms the trigonal boronate structure .

  • IR: Stretching vibrations at 1,370 cm⁻¹ (B–O) and 1,090 cm⁻¹ (C–N) .

Synthesis Methods

Key Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Dioxaborolane Formation: Condensation of a chiral diol (e.g., (1R,4S,6S)-5,5-dimethylhexahydro-4,6-methanobenzenediol) with boronic acid under acidic conditions .

  • Chan–Lam Amination: Coupling of the boronic ester with 3-methylbutan-1-amine using Cu(OAc)₂ and a base (e.g., pyridine) .

Table 2: Optimization of Chan–Lam Amination

ConditionYield (%)Diastereomeric Ratio
Cu(OAc)₂, Pyridine88>95:5
Cu(OTf)₂, Et₃N7285:15

Stereochemical Control

Asymmetric induction is achieved using chiral auxiliaries or enantiopure diols. For example, Feringa’s ligand (L1) in Cu-catalyzed reactions ensures >95% enantiomeric excess .

Chemical Properties and Reactivity

Stability and Solubility

  • Stability: Hydrolytically stable in anhydrous organic solvents (e.g., THF, DCM) but degrades in aqueous acidic conditions .

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane.

Reactivity

  • Lewis Acidity: The boron center participates in reversible covalent bonding with nucleophiles (e.g., amines, alcohols) .

  • Cross-Coupling: Suzuki–Miyaura reactions with aryl halides yield biaryl derivatives .

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl Ligands
HydrolysisH₂O, HClBoronic Acid Derivatives

Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in Cu-catalyzed cyclopropanations, achieving >90% diastereoselectivity .

Medicinal Chemistry

Boron-containing analogs exhibit inhibitory activity against kinases (e.g., GSK-3β) and antimicrobial targets .

Materials Science

Used in organoboron-mediated polymerizations to synthesize functional polyethylenes and block copolymers .

Research Findings

Computational Studies

Density functional theory (DFT) calculations predict preferential binding at the substrate-binding pocket of GSK-3β (ΔG = −6.9 kcal/mol) .

Experimental Validation

  • Antimicrobial Activity: IC₅₀ = 1.5 μM against Plasmodium falciparum .

  • Catalytic Efficiency: Turnover frequency (TOF) of 420 h⁻¹ in ethylene polymerization .

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